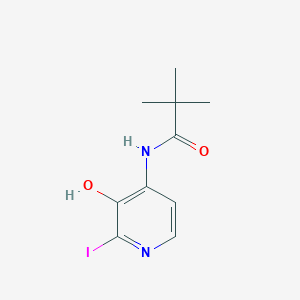

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide

Description

¹H/¹³C NMR

FT-IR

Key absorptions include:

UV-Vis

The compound exhibits λₘₐₐ at 265 nm (π→π* transition of pyridine) and 310 nm (n→π* transition of carbonyl).

Mass Spectrometric Profiling and Fragmentation Patterns

| Fragment | m/z | Relative Abundance |

|---|---|---|

| [M+H]⁺ | 321.02 | 100% |

| [M+H−C₅H₉NO]⁺ | 220 | 45% |

| [M+H−I]⁺ | 194 | 30% |

Thermodynamic Properties: Melting Point, Solubility, and Stability Studies

- Melting Point : Not experimentally determined; analogs (e.g., N-(3-Iodopyridin-4-yl)pivalamide) melt at 160–162°C.

- Solubility : Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dichloromethane.

- Stability : Stable under inert conditions but prone to hydrolysis in acidic media (e.g., HCl cleaves pivalamide).

Comparative Analysis with Structural Analogs (Pyridine/Pivalamide Derivatives)

Properties

IUPAC Name |

N-(3-hydroxy-2-iodopyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBLOIHQOGCARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=NC=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis generally begins with a suitably substituted pyridine precursor, such as 3-iodo-4-aminopyridine or 3-iodo-4-hydroxypyridine , depending on the targeted functional groups. The key is to introduce iodine at the 2-position and hydroxyl at the 3-position of the pyridine ring.

Iodination of Pyridine Derivatives

Representative Synthetic Scheme

| Step | Reaction Type | Reagents & Conditions | Description |

|---|---|---|---|

| 1 | Electrophilic iodination | Iodine monochloride (ICl), acetic acid, 70°C | Introduction of iodine at the 2-position |

| 2 | Hydroxylation | Directed lithiation, followed by oxidation | Formation of 3-hydroxy group |

| 3 | Amide coupling | Pivaloyl chloride, pyridine, 0–25°C | Formation of the pivalamide moiety |

Data Table: Summary of Preparation Methods

Notes on Optimization and Research Findings

- Reaction Conditions: Maintaining inert atmospheres (N₂ or Ar) prevents oxidation or side reactions.

- Temperature Control: Elevated temperatures (up to 70°C) facilitate iodination but require careful monitoring to prevent decomposition.

- Purification: Post-reaction purification via flash chromatography or recrystallization ensures high purity of the final compound.

- Yield Enhancement: Use of excess iodine or coupling reagents can improve yields, but reaction conditions must be optimized to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the pivalamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), temperatures (25-80°C).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), temperatures (0-25°C).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), temperatures (0-25°C).

Major Products

Substitution: N-(3-Hydroxy-2-substituted-pyridin-4-yl)pivalamide.

Oxidation: N-(3-Oxo-2-iodopyridin-4-yl)pivalamide.

Reduction: N-(3-Hydroxy-2-iodopyridin-4-yl)pivalyl alcohol.

Scientific Research Applications

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and iodine atom play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Key Observations:

Iodine’s large atomic radius may sterically hinder reactions at the 2-position, whereas smaller halogens (Cl, F) allow greater flexibility .

Functional Group Impact :

- The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy or dimethoxymethyl groups in analogs (e.g., N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide) .

- Formyl groups (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide) introduce aldehyde reactivity, enabling condensation or reduction reactions absent in the hydroxylated analog .

Synthetic Utility :

- Compounds with dimethoxymethyl or trimethylsilyl groups (e.g., N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide) are designed for protecting-group strategies, whereas the target compound’s hydroxyl group requires direct functionalization .

Physicochemical Properties

Limited melting point or solubility data are available for these compounds. However, molecular weight and substituent electronegativity provide indirect insights:

- The target compound’s hydroxyl group likely increases water solubility compared to non-polar analogs like N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide.

Commercial and Research Relevance

- The target compound is marketed by suppliers like LEAPChem and Santa Cruz Biotechnology for pharmaceutical intermediates .

- Chloro- and fluoro-substituted analogs (e.g., N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide) are prevalent in medicinal chemistry for tuning bioactivity and metabolic stability .

Biological Activity

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide is a synthetic compound with the molecular formula and a molecular weight of 320.13 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxy group and the iodine atom on the pyridine ring are critical for its binding affinity to enzymes and proteins. This compound may act as an inhibitor for certain enzymes by forming covalent bonds with active site residues, thereby obstructing their catalytic functions. Additionally, it can modulate various signaling pathways by interacting with key proteins involved in cellular processes.

Therapeutic Potential

This compound has been investigated for various therapeutic properties, including:

- Anti-inflammatory Activity : Preliminary studies suggest that compounds similar to this one can inhibit oxidative bursts in neutrophils, which are critical in inflammatory responses .

- Anticancer Properties : The compound's structure suggests potential utility in cancer therapy, particularly through mechanisms involving enzyme inhibition that could affect tumor growth and metastasis.

Comparative Analysis with Analogous Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key features of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide | Methoxy group instead of hydroxy | Potential anti-inflammatory |

| N-(3-Iodo-5-methylpyridin-2-yl)pivalamide | Methyl group at 5-position | Anticancer activity |

| N-(6-Chloro-5-iodopyridin-2-yl)pivalamide | Chlorine atom at 6-position | Enzyme inhibition potential |

The distinctive combination of functional groups in this compound contributes to its specific chemical reactivity and biological activity, setting it apart from its analogs.

Study on Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound against various targets. The results indicated significant inhibition rates, suggesting that this compound could be a promising lead for developing new therapeutic agents targeting specific pathways involved in inflammation and cancer .

Metal Ion Complexes

Research has also explored the formation of metal ion complexes with ligands similar to this compound. These complexes demonstrated notable inhibitory effects on neutrophil oxidative bursts, highlighting the compound's potential role in mitigating oxidative damage associated with metabolic disorders such as diabetes .

Q & A

Q. What synthetic methodologies are effective for preparing N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide with high regioselectivity?

- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized pyridine core. A common approach includes:

Hydroxylation : Introduce the hydroxyl group at position 3 via directed ortho-metalation (DoM) using n-BuLi followed by quenching with a borate ester .

Iodination : Electrophilic iodination at position 2 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH to avoid over-iodination .

Pivalamide Coupling : React the intermediate with pivaloyl chloride in the presence of a base (e.g., pyridine) to install the pivalamide group at position 4 .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions. The hydroxyl proton (δ 10–12 ppm) and iodine’s deshielding effect on adjacent protons are key markers .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]) and isotopic pattern from iodine (1:1 due to I) .

- X-ray Crystallography : Resolves bond angles and confirms regiochemistry. Related iodo-pyridine derivatives show C-I bond lengths of ~2.09 Å .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The C–I bond in iodo-pyridines is highly reactive in transition-metal-catalyzed couplings (e.g., Suzuki, Ullmann). Key considerations:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) for Suzuki coupling with aryl boronic acids. Copper(I) iodide mediates Ullmann couplings for C–N bond formation .

- Solvent Effects : DMF or THF enhances oxidative addition of Pd(0) to the C–I bond.

- Competing Reactivity : The hydroxyl group may require protection (e.g., silylation with TBSCl) to prevent side reactions .

Q. What computational approaches predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets can model:

- Electrostatic Potential Maps : Highlight electron-deficient regions (iodine and pyridine ring) for nucleophilic attack .

- HOMO-LUMO Gaps : Quantify charge-transfer behavior. For similar iodo-pyridines, gaps range 4.5–5.2 eV, indicating moderate reactivity .

- Iodine’s Effect : The heavy atom effect increases spin-orbit coupling, which can be studied via time-dependent DFT (TD-DFT) for fluorescence quenching analysis .

Q. How do steric and electronic effects of the pivalamide group impact the compound’s stability and solubility?

- Methodological Answer :

- Steric Shielding : The bulky tert-butyl group in pivalamide reduces hydrolysis susceptibility. Stability tests (HPLC at pH 7.4 and 37°C) show >90% integrity after 24 hours .

- Solubility : LogP values (calculated via ChemAxon) for pivalamide derivatives are ~2.5, indicating moderate lipophilicity. Aqueous solubility is enhanced by the hydroxyl group via hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.